2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a fluorophenyl thioether, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-fluorophenyl thioether intermediate, which is then coupled with a furan-3-yl substituted pyrazole derivative. The final step involves the acylation of the resulting intermediate with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 2-((4-bromophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Uniqueness
2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-15-1-3-16(4-2-15)24-12-17(22)19-6-7-21-10-14(9-20-21)13-5-8-23-11-13/h1-5,8-11H,6-7,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUNPJAXOSSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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